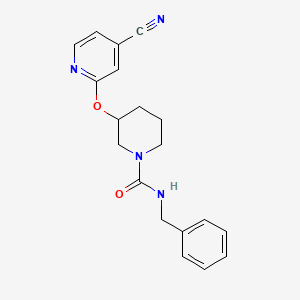

N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3-(4-cyanopyridin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c20-12-16-8-9-21-18(11-16)25-17-7-4-10-23(14-17)19(24)22-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,17H,4,7,10,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXRWIMXLNCFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyanopyridine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the cyanopyridine group. The benzyl group is often introduced via benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Disorders

Research indicates that compounds similar to N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide may act as antagonists for muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological disorders, including schizophrenia and Parkinson's disease. Antagonism of M4 receptors could potentially alleviate symptoms associated with these conditions by modulating dopaminergic pathways .

1.2 Chemokine Receptor Modulation

The structure of benzyl-piperidines has been linked to the modulation of CC chemokine receptors, such as CCR3. Compounds with similar scaffolds have demonstrated significant antagonistic activity against CCR3, which is involved in immune responses and inflammation. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases or conditions involving eosinophil activation .

1.3 Dopamine Receptor Antagonism

The compound's structural characteristics position it as a potential dopamine D4 receptor antagonist. Studies have shown that related piperidine derivatives can selectively inhibit D4 receptors, which are significant in the context of neuropsychiatric disorders. The development of D4 receptor antagonists could lead to new treatments for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

3.1 Antagonistic Activity Against D4 Receptors

A study reported the discovery of new benzyloxypiperidine scaffolds that exhibit potent antagonistic activity against D4 receptors. The findings suggest that modifications to the piperidine structure can enhance receptor selectivity and stability, making them promising candidates for further development in treating dopamine-related disorders .

3.2 CCR3 Antagonism

Another investigation focused on the structure-activity relationship of benzyl-piperidines as CCR3 antagonists. This study highlighted how specific substitutions on the piperidine ring can significantly affect binding potency and functional antagonism in vitro, emphasizing the therapeutic potential for allergic and inflammatory conditions .

Mechanism of Action

The mechanism of action of N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The cyanopyridine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Research Findings and Gaps

- Potency and Selectivity: While Compound 25 demonstrates nanomolar inhibition of 8-oxo targets, the biological activity of this compound remains uncharacterized in public literature. Predictive modeling suggests its cyanopyridine group may favor interactions with NADPH oxidase isoforms.

- ADMET Profiles: The benzyl carboxamide and cyanopyridine groups could confer favorable oral bioavailability but may require optimization for hepatic stability.

Biological Activity

N-benzyl-3-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 312.38 g/mol

This compound features a piperidine ring substituted with a benzyl group and a cyanopyridine moiety, which are likely responsible for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. The presence of the cyanopyridine group suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Antiparasitic Activity

A study evaluating compounds with structural similarities reported that modifications in the piperidine ring can significantly influence antiparasitic activity. For instance, certain derivatives exhibited potent inhibition against Plasmodium falciparum, with effective concentrations (EC50) ranging from 0.025 to 0.577 µM depending on the specific structural modifications made .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Research has shown that similar piperidine derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. In vitro studies demonstrated that these compounds could significantly reduce cell viability in cancer cell lines .

Case Studies and Research Findings

- Antiparasitic Activity :

- Anticancer Evaluation :

- GPR119 Agonism :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.